molecular formula C19H16F3N5O4S B11494662 N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-2-(trifluoromethyl)benzenesulfonamide

N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B11494662
M. Wt: 467.4 g/mol
InChI Key: NJHPHHSMRDNFTH-UHFFFAOYSA-N
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Description

3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-[2-(TRIFLUOROMETHYL)BENZENESULFONYL]UREA is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a triazine ring and a sulfonylurea moiety, imparts specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-[2-(TRIFLUOROMETHYL)BENZENESULFONYL]UREA typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aniline derivatives.

    Introduction of the Ethoxy and Phenyl Groups: Ethoxy and phenyl groups can be introduced through nucleophilic substitution reactions.

    Attachment of the Sulfonylurea Moiety: The sulfonylurea moiety is attached via a reaction between a sulfonyl chloride derivative and a urea derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the triazine ring or the sulfonylurea moiety, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or triazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, triazine derivatives are often studied for their potential as enzyme inhibitors or as components of drug molecules. The sulfonylurea moiety is particularly known for its role in diabetes medications.

Medicine

The compound may have potential applications in medicine, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-[2-(TRIFLUOROMETHYL)BENZENESULFONYL]UREA would depend on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-METHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-[2-(TRIFLUOROMETHYL)BENZENESULFONYL]UREA
  • 3-(4-ETHOXY-6-METHYL-1,3,5-TRIAZIN-2-YL)-1-[2-(TRIFLUOROMETHYL)BENZENESULFONYL]UREA

Uniqueness

The uniqueness of 3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-[2-(TRIFLUOROMETHYL)BENZENESULFONYL]UREA lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C19H16F3N5O4S

Molecular Weight

467.4 g/mol

IUPAC Name

1-(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)-3-[2-(trifluoromethyl)phenyl]sulfonylurea

InChI

InChI=1S/C19H16F3N5O4S/c1-2-31-18-24-15(12-8-4-3-5-9-12)23-16(26-18)25-17(28)27-32(29,30)14-11-7-6-10-13(14)19(20,21)22/h3-11H,2H2,1H3,(H2,23,24,25,26,27,28)

InChI Key

NJHPHHSMRDNFTH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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